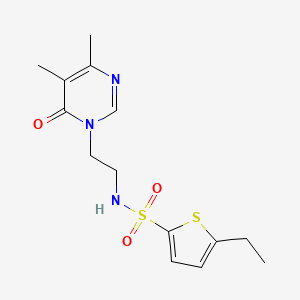

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S2/c1-4-12-5-6-13(21-12)22(19,20)16-7-8-17-9-15-11(3)10(2)14(17)18/h5-6,9,16H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAWRQYKZDDRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 391.4 g/mol. The chemical structure includes a pyrimidine ring, a thiophene moiety, and a sulfonamide group, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Core : A cyclization reaction is used to create the 4,5-dimethyl-6-oxopyrimidine structure.

- Alkylation : The pyrimidine core is then alkylated with an ethyl halide.

- Sulfamoylation : Finally, the compound is treated with sulfonyl chloride to introduce the sulfonamide functionality.

These steps allow for the creation of a compound that can interact with various biological targets.

Antitumor Activity

Research has shown that compounds containing thiophene and pyrimidine derivatives exhibit notable antitumor activity. For example, studies indicate that similar compounds demonstrate significant inhibitory effects on various cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .

A study published in Sciendo found that certain thiophene derivatives exhibited promising antitumor properties, suggesting that modifications in the structure can enhance efficacy against specific tumors .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been extensively studied. A review highlighted that compounds similar to this compound demonstrated activity against various bacterial strains, with some derivatives showing effectiveness comparable to standard antibiotics such as ampicillin and gentamicin .

In particular, modifications at the thiophene position significantly influenced antimicrobial potency. Compounds with specific substituents exhibited enhanced activity against pathogens like Aspergillus fumigatus and Syncephalastrum racemosum .

The mechanism by which this compound exerts its effects typically involves:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes involved in bacterial folic acid synthesis.

- Receptor Interaction : The compound may also interact with specific cellular receptors or pathways that regulate cell proliferation and apoptosis.

These interactions can lead to alterations in cellular processes, contributing to its antitumor and antimicrobial effects.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

- Antitumor Efficacy : In vitro studies demonstrated that certain derivatives inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Testing : A series of synthesized thiophene derivatives were tested against a panel of bacteria and fungi, revealing significant inhibition zones that suggest potent antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional distinctions from analogs can be contextualized using compounds reported in Pharmacopeial Forum (2017) . While direct pharmacological data are unavailable, theoretical comparisons based on molecular features are outlined below:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Sulfonamide vs. Sulfonamides are historically associated with carbonic anhydrase inhibition, while amides in analogs (m, n, o) may favor protease or kinase binding.

Stereochemical Complexity

- The analogs (m, n, o) exhibit complex stereochemistry, which may confer selectivity in enzyme binding. The target compound’s lack of explicit stereocenters could simplify synthesis but reduce target specificity.

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s simpler stereochemistry may streamline manufacturing compared to analogs requiring chiral resolution .

- Therapeutic Hypotheses: Its sulfonamide-pyrimidinone scaffold aligns with kinase inhibitor frameworks (e.g., JAK/STAT inhibitors), though empirical validation is needed.

- Gaps in Evidence: No direct pharmacological or pharmacokinetic data are available for the target compound, limiting actionable comparisons.

Q & A

Basic: What are the standard synthetic protocols for N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide, and how can reaction yields be optimized?

Answer:

The synthesis typically involves multi-step functionalization of pyrimidinone and thiophene-sulfonamide precursors. For example, thieno[2,3-d]pyrimidin-4(3H)-one derivatives are synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Sulfonamide linkage formation : Reacting thiophene-2-sulfonamide intermediates with activated pyrimidinone derivatives under basic conditions (e.g., K₂CO₃ in DMF).

- Optimization : Yields (e.g., 70–96% for related compounds) depend on stoichiometric control, reaction time (12–24 hrs), and purification via column chromatography or recrystallization .

- Critical parameters : Monitor reaction progress using TLC and confirm purity via melting point analysis (e.g., 150–224°C for analogous compounds) and HRMS .

Advanced: How can X-ray crystallography resolve conformational ambiguities in the pyrimidinone ring system of this compound?

Answer:

X-ray crystallography provides atomic-level insights into dihedral angles, hydrogen bonding, and steric effects. For pyrimidine derivatives:

- Dihedral angles : The pyrimidine ring’s orientation relative to substituents (e.g., phenyl groups) influences molecular packing. For example, dihedral angles of 12.8° and 86.1° between the pyrimidine ring and substituents were observed in structurally related compounds .

- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize conformations, while weak C–H⋯O/π interactions govern crystal packing .

- Methodology : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with software like SHELXL .

Basic: Which spectroscopic techniques are critical for confirming the structure of this sulfonamide derivative?

Answer:

- 1H/13C NMR : Identify protons on the pyrimidinone ring (δ 6.5–8.5 ppm for aromatic H) and sulfonamide NH (δ ~10 ppm). For example, in compound 2l , the thiophene proton resonates at δ 7.45 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]+ = 461.53 for a related sulfonamide) .

- IR spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .

Advanced: How should researchers address discrepancies in biological activity data for derivatives with minor structural variations?

Answer:

- Structural benchmarking : Compare crystal structures to identify conformational differences (e.g., polymorphic forms with 5.2° vs. 12.8° dihedral angles exhibit varying bioactivity) .

- Structure-activity relationship (SAR) : Test substituent effects systematically. For example, replacing a chlorophenyl group with fluorophenyl alters antibacterial potency due to electronic and steric changes .

- Statistical validation : Use dose-response assays (IC₅₀/EC₅₀) in triplicate to minimize variability .

Basic: What protocols are recommended for purity assessment and analytical characterization?

Answer:

- Melting point analysis : Sharp melting ranges (e.g., 151–224°C) indicate purity .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) and C18 columns for purity >98% .

- Microanalysis : Confirm elemental composition (C, H, N, S) within ±0.4% of theoretical values .

Advanced: What strategies elucidate the role of sulfonamide substituents in modulating molecular interactions?

Answer:

- Computational modeling : Perform DFT calculations to map electrostatic potentials and predict hydrogen-bonding sites .

- Competitive binding assays : Use isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes or receptors) .

- Crystallographic studies : Compare hydrogen-bonding networks in co-crystals with target proteins (e.g., sulfonamide O atoms interacting with active-site residues) .

Advanced: How can researchers resolve contradictions in NMR assignments for complex pyrimidinone derivatives?

Answer:

- 2D NMR techniques : Use HSQC and HMBC to correlate 1H-13C signals and confirm connectivity. For example, HMBC can link the sulfonamide NH to adjacent aromatic carbons .

- Deuterium exchange : Identify exchangeable protons (e.g., NH) by comparing spectra in D₂O vs. CDCl₃ .

- Reference data : Cross-check with published spectra of analogous compounds (e.g., δ 2.4 ppm for methyl groups on pyrimidinone) .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.